molecular formula C8H2F5NO B1409117 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1806305-45-2

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile

Cat. No. B1409117
CAS RN: 1806305-45-2
M. Wt: 223.1 g/mol
InChI Key: PHTQDUNKRPXJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H2F5NO . It has a molecular weight of 223.1 .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is 1S/C8H2F5NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is a solid at room temperature .

Scientific Research Applications

  • Electrolyte Additive in Lithium Ion Batteries : A study by Huang et al. (2014) demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high-voltage lithium ion batteries. This compound improved the cyclic stability of the LiNi0.5Mn1.5O4 cathode, significantly enhancing battery performance (Huang et al., 2014).

  • Photochemical Addition in Organic Synthesis : Foster et al. (1998) explored the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile, leading to the formation of several addition products. This study contributes to the understanding of photochemical reactions in organic synthesis (Foster et al., 1998).

  • Synthesis of Aromatic Polyesters : Research by Yu, Cai, and Wang (2009) involved the synthesis of novel soluble aromatic polyesters with pendant cyano groups, using 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile as an intermediate. These polyesters exhibited good solubility in common solvents and had excellent thermal stabilities (Yu, Cai, & Wang, 2009).

  • Long-Range Electron-Withdrawing Substituent : Castagnetti and Schlosser (2002) investigated the trifluoromethoxy group, a component of 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile, highlighting its superior capacity as an electron-withdrawing substituent compared to other groups. This finding has implications in the design of molecules for chemical synthesis (Castagnetti & Schlosser, 2002).

  • Proton Exchange Membrane in Fuel Cells : Sankir et al. (2007) synthesized partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which were used as proton exchange membranes in fuel cells. Their study provided insights into the tunable properties of these membranes based on molecular structure (Sankir et al., 2007).

Safety and Hazards

This compound is associated with several hazards. It has been categorized as having acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

properties

IUPAC Name

2,6-difluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQDUNKRPXJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.